Stereochemical Purity: Defined E-Configuration vs. Mixed E/Z Isomers
The target compound, trans-1,4-dibromo-2-butene (CAS 821-06-7), is the defined E (trans) geometric isomer. Its closest analog, cis-1,4-dibromo-2-butene (Z-isomer, CAS 18866-73-4), possesses a different spatial arrangement [1]. While both share the same molecular formula and weight, the trans configuration of CAS 821-06-7 provides a defined stereochemical building block that the cis isomer does not [2]. This is particularly crucial in stereospecific transformations, such as the copper-mediated diamination reaction used to prepare diaminoalkenes .
| Evidence Dimension | Geometric isomer configuration |
|---|---|
| Target Compound Data | E (trans) configuration; IUPAC name: (E)-1,4-dibromobut-2-ene |
| Comparator Or Baseline | Z (cis) configuration; IUPAC name: (Z)-1,4-dibromobut-2-ene (CAS 18866-73-4) |
| Quantified Difference | Qualitative difference in spatial arrangement of bromine atoms across the double bond, resulting in distinct reactivity and physical properties. |
| Conditions | Structural analysis and IUPAC nomenclature |
Why This Matters
The defined trans stereochemistry is a prerequisite for applications requiring predictable spatial outcomes, such as in polymer network formation or the synthesis of stereospecific APIs.
- [1] PubChem. (Z)-1,4-dibromobut-2-ene. CID 5354994. CAS Registry Number: 18866-73-4. View Source
- [2] NIST Chemistry WebBook. (E)-1,4-Dibromo-2-butene. CAS Registry Number: 821-06-7. View Source
